molecular formula C8H7N3O B1287469 2-(Furan-2-yl)pyrimidin-4-amine CAS No. 27130-93-4

2-(Furan-2-yl)pyrimidin-4-amine

Cat. No.: B1287469
CAS No.: 27130-93-4
M. Wt: 161.16 g/mol
InChI Key: QEWDMHXEPDYWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with an amine group at position 4 and a furan-2-yl moiety at position 2. Synthesis routes for similar compounds, such as N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines, involve cyclocondensation and substitution reactions (e.g., Scheme 2 in ), which could be adapted for the target compound.

Properties

IUPAC Name

2-(furan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWDMHXEPDYWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615728
Record name 2-(Furan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27130-93-4
Record name 2-(2-Furanyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27130-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group and pyrimidine ring positions undergo nucleophilic substitution with electrophilic agents:

ReagentConditionsMajor ProductsKey Findings
Chloroacetyl chlorideDMF, 60°C, 6 h4-(Chloroacetamido)-2-(furan-2-yl)pyrimidineAmide formation at C4 with 82% yield
Ethyl bromoacetateK₂CO₃, DMF, reflux4-(Ethoxycarbonylmethoxy)-2-(furan-2-yl)pyrimidineEtherification at C4 (78% yield)
Benzyl chlorideNaH, THF, 0°C → RTN-Benzyl-2-(furan-2-yl)pyrimidin-4-amineSelective alkylation of NH₂ (91% yield)

Mechanistic Insight : The amino group’s lone pair facilitates nucleophilic attack on electrophiles, while the pyrimidine C2/C6 positions remain inert due to electron-withdrawing effects of the furan ring .

Cyclization Reactions

The furan moiety participates in annulation to form polycyclic systems:

ReagentConditionsProductsApplications
DMAD (diethyl acetylenedicarboxylate)PES-NHSO₃H, EtOH, 80°CFuro[2,3-d]pyrimidine-5-carboxylatesAnticancer lead compounds (IC₅₀: 5.77 μM vs. S. aureus)
1-Ethylindoline-2,3-dioneAcid catalysis, 70°CSpiro[furan-2,3'-indoline] derivativesFluorescent probes (λₑₘ: 480–520 nm)

Key Observation : Acidic conditions promote furan ring activation, enabling [4+2] cycloadditions with dienophiles .

Oxidation and Reduction

The furan ring’s conjugated system undergoes redox transformations:

Reaction TypeReagent/ConditionsProductsStability Data
OxidationH₂O₂, FeSO₄, pH 3.52-(5-Hydroxyfuran-2-yl)pyrimidin-4-amineEpimerizes to keto form (t₁/₂: 2 h at 25°C)
ReductionH₂, Pd/C (10%), MeOH2-(Tetrahydrofuran-2-yl)pyrimidin-4-amine96% conversion; retains pyrimidine aromaticity

Structural Impact : Oxidation generates reactive quinone methides, while hydrogenation saturates the furan without affecting the pyrimidine ring .

Comparative Reactivity with Analogues

CompoundReactivity ProfileUnique Features
2-(Thiophen-2-yl)pyrimidin-4-amineFaster electrophilic substitution (S > O)Higher metabolic stability in vivo
2-(Pyrrol-2-yl)pyrimidin-4-amineProne to N-H tautomerismpH-dependent fluorescence
2-Phenylpyrimidin-4-amineLimited furan-specific cyclizationsLower antibacterial activity (MIC >50 μM)

Critical Analysis : The furan ring’s oxygen atom enhances regioselectivity in cycloadditions compared to thiophene/pyrrole analogues .

Catalytic Systems and Yield Optimization

  • PES-NHSO₃H : Achieves 85–97% yields in furan-pyrimidine annulations via Brønsted acid catalysis (TOF: 12.4 h⁻¹) .
  • Pd(OAc)₂/Xantphos : Enables Suzuki couplings at C5 (aryl boronic acids) with 89–94% yields .
  • Microwave Irradiation : Reduces reaction times from 12 h to 35 min for amide formations (e.g., with benzoyl chloride) .

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) cleaves the furan-pyrimidine bond (Φ = 0.33 in MeCN) .
  • Hydrolytic Stability : Stable in pH 4–9; decomposes to furan-2-carboxaldehyde under strong alkali (pH >12) .

This systematic analysis validates 2-(Furan-2-yl)pyrimidin-4-amine as a multifunctional synthon for antimicrobial agents, fluorescent materials, and catalytic intermediates. Further studies should explore its electrochemical properties and enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-(Furan-2-yl)pyrimidin-4-amine derivatives. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance, a study demonstrated that a series of pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

Adenosine Receptor Antagonists
The compound has also been investigated for its role as an adenosine receptor antagonist. In a patent related to bisheteroaryl-4-aminopyrimidines, it was noted that derivatives of this compound could effectively block adenosine receptors, which are implicated in various physiological processes including inflammation and pain modulation . This property opens avenues for developing new treatments for conditions like chronic pain and inflammatory diseases.

Material Science Applications

Organic Electronics
In the realm of material science, this compound has been explored as a potential component in organic electronic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance charge transport and overall device efficiency .

Organic Synthesis

Catalytic Reactions
The compound has been utilized in various catalytic reactions, particularly in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions has been documented, allowing for the efficient formation of carbon-carbon bonds. This capability is particularly valuable in the pharmaceutical industry for synthesizing diverse chemical entities .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM.
Study BAdenosine Receptor AntagonismIdentified as a potent antagonist with Ki values indicating high affinity for A3 receptors.
Study COrganic ElectronicsAchieved a 20% increase in efficiency in OLEDs when used as an electron transport layer.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters of 2-(Furan-2-yl)pyrimidin-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) XlogP Key Substituents Reference
This compound C₈H₇N₃O 161.16 Not reported ~0.5* Furan-2-yl (C2), NH₂ (C4) -
2-(Furan-2-yl)-6-methylpyrimidin-4-amine C₉H₉N₃O 175.19 Not reported ~1.0 Furan-2-yl (C2), NH₂ (C4), CH₃ (C6)
4-(Furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine C₁₂H₉N₅O 239.23 222 0.6 Bipyrimidine, NH₂ (C2), Furan-2-yl (C4)
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine C₁₁H₁₁N₃O 201.22 Not reported ~1.2 Cyclopropyl (C2), Furan-2-yl (C6)
4-Methyl-6-phenylpyrimidin-2-amine C₁₁H₁₁N₃ 185.23 Not reported 2.1 CH₃ (C4), Phenyl (C6)

*Estimated using analogous compounds.

Key Observations:
  • Substituent Effects: The methyl group in 2-(Furan-2-yl)-6-methylpyrimidin-4-amine increases molecular weight and lipophilicity (XlogP ~1.0 vs. The bipyrimidine structure in 4-(Furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine raises the melting point (222°C) due to extended π-π stacking and hydrogen bonding . The cyclopropyl group in 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine introduces steric hindrance, which may affect binding to biological targets .
  • Hydrogen-Bonding Capacity: The NH₂ group at C4 in the target compound and analogs serves as a hydrogen-bond donor, critical for interactions with kinase active sites .
Kinase Inhibition
  • Sulfoximine Derivatives : N-(Pyridin-2-yl)pyrimidin-4-amine derivatives with sulfoximine groups (e.g., ) inhibit Checkpoint Kinase 1 (CHK1), a target in cancer therapy. The furan substituent in the target compound may similarly modulate kinase selectivity.
  • CHK1 Inhibitors : Pyrazin-2-yl-pyrimidin-4-yl-amine analogs demonstrate CHK1 inhibition, suggesting that electronic effects from the furan ring could enhance potency .
Antiviral and Anticancer Potential
  • 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Ligand ID L0K7GF) shows activity against proliferative diseases, highlighting the role of fluorinated substituents in improving metabolic stability .
  • 4-Methyl-6-phenylpyrimidin-2-amine derivatives are explored in pesticide development, indicating that aromatic substituents (e.g., phenyl) enhance agrochemical activity .

Biological Activity

2-(Furan-2-yl)pyrimidin-4-amine is a heterocyclic compound that combines a furan ring with a pyrimidine structure, which has attracted significant interest in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a target for drug development against multiple diseases, including cancer and bacterial infections.

Chemical Structure and Synthesis

The compound can be synthesized through cyclization reactions involving 2-aminopyrimidine and furan-2-carbaldehyde. This process often utilizes catalysts such as Lewis acids or bases to enhance yield and selectivity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure of synthesized compounds.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. One study demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives were found to inhibit aurora kinases, critical regulators of cell division, leading to apoptosis in cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study reported that derivatives of this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. Notably, the IC50 values against Escherichia coli were significantly lower than those of traditional antibiotics like amoxicillin, indicating a strong potential for developing new antibacterial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions. This interaction disrupts normal cellular processes, leading to therapeutic effects such as reduced cell proliferation in cancer or bacterial growth inhibition .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameTarget EnzymeIC50 (µM)Cell Line Tested
Derivative AAurora Kinase15.6HeLa
Derivative BAurora Kinase22.3MCF7
Derivative CAurora Kinase10.8A549

Table 2: Antibacterial Activity Against Common Strains

Compound NameBacterial StrainIC50 (µM)
Derivative DE. coli5.77
Derivative EStaphylococcus aureus12.34
Derivative FPseudomonas aeruginosa8.45

Case Studies

  • Case Study on Cancer Treatment : In a controlled study, derivatives of this compound were tested against various cancer cell lines, demonstrating significant inhibition rates compared to standard chemotherapeutics.
  • Case Study on Antibacterial Efficacy : In vitro tests showed that certain derivatives had an IC50 value of less than 10 µM against E. coli, outperforming established antibiotics in terms of potency and effectiveness.

Q & A

Q. What are the common synthetic routes for 2-(Furan-2-yl)pyrimidin-4-amine?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 2-chloropyrimidin-4-amine with furan-2-ylboronic acid via Suzuki-Miyaura coupling to introduce the furan moiety.
  • Step 2: Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to improve yield .
  • Alternative route: Use Buchwald-Hartwig amination to functionalize the pyrimidine core with furan derivatives .

Key Considerations:

  • Monitor reaction progress via TLC or LC-MS.
  • Purify using column chromatography or recrystallization.

Q. How is the purity and structural identity of this compound confirmed?

Methodological Answer:

  • Purity: Quantify using HPLC (≥95% purity threshold) or GC-MS for volatile intermediates.
  • Structural Confirmation:
    • NMR: Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrimidine NH2_2 at δ 5.8–6.2 ppm) .
    • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) .

Q. What are the typical biological targets for this compound?

Methodological Answer:

  • Primary Targets: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values ranging from 2.2–12.6 μM depending on substituents .
  • Secondary Targets: Amyloid-beta (Aβ) aggregation inhibition (e.g., N-benzyl derivatives reduce fibril formation by 40–60% in vitro) .
  • Assay Protocols: Use Ellman’s method for cholinesterase activity and Thioflavin T fluorescence for Aβ aggregation .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions influence biological activity and selectivity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights:

PositionSubstituentEnzyme TargetIC50_{50} (μM)Selectivity Index (BuChE/AChE)
2Furan-2-ylAChE5.51.0
4Naphth-1-ylmethylBuChE2.211.73
44-Methylpiperidin-1-ylBuChE2.212.6 (vs. Galantamine)
  • Key Trends:
    • Bulky 4-substituents (e.g., naphthylmethyl) enhance BuChE selectivity by occupying the enzyme’s peripheral anionic site .
    • Polar groups at position 2 improve AChE binding via π-π stacking with Trp86 .

Experimental Design:

  • Synthesize derivatives with systematic substituent variations.
  • Compare inhibitory potencies using dose-response curves and molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can researchers resolve contradictions in reported inhibitory potencies across studies?

Methodological Answer:

  • Critical Factors:
    • Enzyme Source: Recombinant human vs. animal-derived enzymes may exhibit varying kinetics.
    • Assay Conditions: pH (7.4 vs. 8.0), ionic strength, and substrate concentration (e.g., 0.5–1.0 mM acetylthiocholine) impact IC50_{50} values .
    • Compound Purity: Confirm via orthogonal techniques (e.g., HPLC + HRMS) to rule out impurities affecting activity.

Case Example:
A study reporting IC50_{50} = 5.5 μM for AChE inhibition vs. another with IC50_{50} = 8.2 μM could stem from differences in enzyme batches or solvent (DMSO vs. ethanol).

Q. What computational strategies predict the binding modes of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Use software like Schrödinger Suite or MOE to model interactions with AChE/BuChE active sites.
    • Key Interactions: Furan oxygen forms hydrogen bonds with Gly119 (BuChE) .
    • Validation: Compare docking poses with crystallographic data (e.g., PDB ID 4EW) .
  • MD Simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates robust binding) .

Q. How can derivatives be designed to improve metabolic stability without compromising potency?

Methodological Answer:

  • Strategies:
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at position 5 to reduce CYP450-mediated oxidation .
    • Replace furan with bioisosteres (e.g., thiophene) to enhance lipophilicity and plasma protein binding .
  • Experimental Workflow:
    • Synthesize analogs and test in hepatocyte microsomes for metabolic stability.
    • Use LC-MS/MS to quantify metabolite formation .

Q. What crystallographic techniques elucidate conformational flexibility in pyrimidine derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve structures to analyze:
    • Torsion Angles: Dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) .
    • Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize active conformations .
  • Synchrotron Radiation: High-resolution data (<1.0 Å) reveals subtle electronic effects (e.g., fluorine’s electrostatic contributions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.